REACTION_SMILES
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[CH3:17][CH2:18][OH:19].[ClH:1].[H:15][H:16].[OH:2][N:3]=[C:4]([C:5](=[O:6])[O:7][CH2:8][CH3:9])[C:10]([CH:11]([CH3:12])[CH3:13])=[O:14]>>[ClH:1].[NH2:3][CH:4]([C:5](=[O:6])[O:7][CH2:8][CH3:9])[C:10]([CH:11]([CH3:12])[CH3:13])=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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CCOC(=O)C(=NO)C(=O)C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(=NO)C(=O)C(C)C
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Name
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Type
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product
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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CCOC(=O)C(N)C(=O)C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |